Methyl 6-butoxy-5-methylpyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-butoxy-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-6-16-11-9(2)7-10(8-13-11)12(14)15-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKNYIMQYBUUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189665 | |
| Record name | 3-Pyridinecarboxylic acid, 6-butoxy-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-26-0 | |
| Record name | 3-Pyridinecarboxylic acid, 6-butoxy-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-butoxy-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization of Methyl 6 Butoxy 5 Methylpyridine 3 Carboxylate
Vibrational Spectroscopic Analysis for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption (FT-IR) and scattering (Raman) of light, the characteristic vibrational modes of Methyl 6-butoxy-5-methylpyridine-3-carboxylate can be identified.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional moieties present in the molecule. The analysis of these bands allows for the unequivocal identification of the pyridine (B92270) ring, the butoxy group, the methyl group, and the methyl carboxylate group.
Key vibrational frequencies and their assignments are detailed in the table below. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butoxy and methyl groups are expected to appear in the 2960-2850 cm⁻¹ range. A strong absorption band around 1725 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. The C=C and C=N stretching vibrations of the pyridine ring are predicted to be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are expected to appear in the 1300-1000 cm⁻¹ range.
Table 1: Predicted FT-IR Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch (Pyridine Ring) |
| ~2958 | Strong | Asymmetric C-H Stretch (CH₃, Butoxy) |
| ~2870 | Medium | Symmetric C-H Stretch (CH₂, Butoxy) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1590 | Medium-Strong | C=C/C=N Ring Stretch (Pyridine) |
| ~1470 | Medium | C-H Bend (CH₂, CH₃) |
| ~1280 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1120 | Medium | C-O-C Stretch (Butoxy Ether) |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the vibrations of the pyridine ring and the C-C backbone of the butoxy group.
The symmetric "ring breathing" mode of the substituted pyridine ring is anticipated to be a strong and sharp band in the Raman spectrum, typically appearing around 1000-1050 cm⁻¹. Aromatic C-H stretching vibrations will also be visible, though often weaker than in the FT-IR spectrum. The C=O stretch of the ester is generally weak in Raman spectroscopy. The aliphatic C-H stretching and bending modes of the butoxy and methyl groups will also be present.
Table 2: Predicted Raman Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3055 | Medium | Aromatic C-H Stretch (Pyridine Ring) |
| ~2935 | Strong | Symmetric/Asymmetric C-H Stretch (Aliphatic) |
| ~1595 | Medium | C=C/C=N Ring Stretch (Pyridine) |
| ~1380 | Medium | CH₃ Deformation |
| ~1030 | Strong | Pyridine Ring Breathing Mode |
| ~850 | Medium | C-C Stretch (Butoxy Chain) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Assignment and Coupling Analysis
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the butoxy chain, the methyl group attached to the ring, and the methyl group of the ester. The aromatic protons are expected in the downfield region (δ 7.0-9.0 ppm). The protons of the butoxy group will appear as a set of multiplets in the upfield region, with the -OCH₂- protons being the most deshielded. The methyl group on the pyridine ring will likely appear as a singlet around δ 2.2-2.5 ppm, while the ester methyl group will be a singlet around δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the ester is expected to be the most downfield signal (δ 165-175 ppm). The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm range. The carbons of the butoxy group and the two methyl groups will appear in the upfield region (δ 10-70 ppm).
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.8 | d | 1H | H-2 (Pyridine) |
| ~8.0 | d | 1H | H-4 (Pyridine) |
| ~4.3 | t | 2H | O-CH₂ (Butoxy) |
| ~3.9 | s | 3H | O-CH₃ (Ester) |
| ~2.3 | s | 3H | C₅-CH₃ |
| ~1.8 | m | 2H | O-CH₂-CH₂ |
| ~1.5 | m | 2H | CH₂-CH₃ |
| ~0.9 | t | 3H | CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~166.0 | C=O (Ester) |
| ~160.0 | C-6 (Pyridine) |
| ~150.0 | C-2 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~125.0 | C-3 (Pyridine) |
| ~122.0 | C-5 (Pyridine) |
| ~68.0 | O-CH₂ (Butoxy) |
| ~52.0 | O-CH₃ (Ester) |
| ~31.0 | O-CH₂-CH₂ |
| ~19.0 | CH₂-CH₃ |
| ~16.0 | C₅-CH₃ |
| ~14.0 | CH₂-CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will confirm the connectivity within the butoxy chain (H-O-CH₂ coupled to H-O-CH₂-CH₂, etc.). It will also show the coupling between the aromatic protons H-2 and H-4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.3 ppm will show a correlation to the carbon signal at ~68.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between different functional groups. For instance, correlations are expected from the H-2 and H-4 protons to the ester carbonyl carbon, and from the O-CH₂ protons of the butoxy group to the C-6 of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. NOESY correlations would be expected between the C₅-CH₃ protons and the H-4 proton of the pyridine ring, as well as between the O-CH₂ protons of the butoxy group and the H-2 proton, confirming their spatial proximity.
Advanced NMR Experiments for Conformational Preferences in Solution
The butoxy group attached to the pyridine ring is flexible and can adopt various conformations in solution. Advanced NMR experiments can provide insights into the preferred orientation of this chain.
Rotational energy barriers and conformational exchange can be studied using variable temperature (VT) NMR experiments. Changes in the line shapes of the NMR signals as a function of temperature can provide information about the rates of conformational interchange.
Furthermore, quantitative analysis of NOESY cross-peak intensities can be used to determine inter-proton distances, which can then be used to build a model of the predominant conformation of the molecule in solution. For instance, the relative intensities of NOEs between the butoxy chain protons and the aromatic protons can reveal the preferred orientation of the butoxy group relative to the pyridine ring. This analysis can help determine if the chain is extended away from the ring or if it folds back over the aromatic system.
X-ray Crystallography for Solid-State Structural Determination.
No crystallographic data for this compound is currently available in open-access crystallographic databases or published literature.
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters.
Specific bond lengths and angles for this compound have not been determined and reported.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking).
An analysis of the crystal packing and intermolecular interactions is contingent on the availability of single crystal X-ray diffraction data, which is currently not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis.
There is no publicly available high-resolution mass spectrometry data detailing the exact mass and fragmentation pattern of this compound.
Computational and Theoretical Investigations of Methyl 6 Butoxy 5 Methylpyridine 3 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure.
DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in elucidating the intricate details of a molecule's geometric and electronic landscape.
The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For Methyl 6-butoxy-5-methylpyridine-3-carboxylate, the pyridine (B92270) ring is expected to be largely planar. The substituents—butoxy, methyl, and methyl carboxylate groups—will adopt specific orientations to minimize steric hindrance and maximize electronic stabilization.
The butoxy group, being flexible, can exist in several conformations due to rotation around its C-C and C-O single bonds. A conformational analysis would reveal the global minimum energy structure, which is likely to be an extended chain conformation to reduce steric clash with the adjacent methyl group and the pyridine ring. The methyl carboxylate group will likely have its carbonyl (C=O) bond oriented away from the 5-methyl group. The bond lengths and angles would be typical for substituted pyridine systems, with slight distortions caused by the electronic and steric effects of the substituents.
Table 1: Predicted Geometrical Parameters for this compound Note: These are typical values based on DFT calculations of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=N (Pyridine Ring) | ~1.34 Å |
| C-O (Butoxy) | ~1.37 Å | |
| C=O (Carboxylate) | ~1.21 Å | |
| Bond Angles (°) | C-N-C (Pyridine Ring) | ~117° |
| C-O-C (Butoxy Ether) | ~118° | |
| O-C=O (Carboxylate) | ~125° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the butoxy group, which possesses lone pairs of electrons. The electron-donating nature of the butoxy and methyl groups increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Conversely, the LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing methyl carboxylate group. The π-system of the ring and the C=O bond of the ester group are electron-deficient and can accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and based on calculations for analogous aromatic esters.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 eV |
| LUMO | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral potential. researchgate.net
In the MEP map of this compound, the most negative regions (red/yellow) would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of both the butoxy and carboxylate groups due to their lone pairs of electrons. researchgate.netrsc.org These sites are the most likely points for protonation and interaction with electrophiles. Conversely, the most positive regions (blue) would be located around the hydrogen atoms of the methyl and butoxy groups, as well as the hydrogens on the pyridine ring. These areas are potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects, which contribute to molecular stability. researchgate.net
For the target molecule, NBO analysis would reveal significant hyperconjugative interactions. These include the delocalization of electron density from the lone pairs of the butoxy oxygen atom into the antibonding orbitals (π) of the pyridine ring (n → π interaction). Similarly, interactions would be observed between the σ bonds of the methyl and butoxy C-H groups and the π* orbitals of the ring (σ → π*). These interactions stabilize the molecule. Furthermore, NBO analysis quantifies the charge distribution, confirming the electron-donating nature of the butoxy and methyl groups and the electron-withdrawing character of the methyl carboxylate group.
Table 3: Predicted NBO Stabilization Energies (E(2)) for Key Interactions Note: These values represent typical stabilization energies for such intramolecular interactions.
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP(O) of Butoxy | π(C=N) of Ring | n → π | 5 - 15 |
| σ(C-H) of Methyl | π(C=C) of Ring | σ → π | 1 - 5 |
| π(C=C) of Ring | π(C=O) of Carboxylate | π → π | 10 - 20 |
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific molecular motions. DFT calculations typically provide frequencies that are slightly higher than experimental values, so a scaling factor is often applied for better correlation. jocpr.com
For this compound, the calculated spectrum would show characteristic peaks for the pyridine ring vibrations (C=C and C=N stretching), C-H stretching from the aromatic, methyl, and butoxy groups, a strong C=O stretching band for the ester, and C-O stretching bands for the ester and ether linkages. Comparing these calculated frequencies with an experimental IR spectrum would provide a detailed confirmation of the molecule's structure.
Table 4: Predicted Key Vibrational Frequencies Note: Frequencies are scaled and based on calculations of similar functional groups.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (Butoxy, Methyl) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1710 - 1730 | Very Strong |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Ester & Ether) | 1100 - 1300 | Strong |
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared to experimental NMR data, aiding in spectral assignment and structure verification.
For this compound, the GIAO method would predict distinct signals for each unique proton and carbon atom. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm). The protons of the butoxy group would show characteristic signals for the -OCH₂-, -(CH₂)₂-, and -CH₃ groups, each with a specific chemical shift and multiplicity. The methyl group on the ring and the methyl of the ester would each produce a singlet in the upfield region. Similarly, the ¹³C NMR spectrum would be predicted, showing distinct chemical shifts for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the substituents.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Chemical shifts are relative to TMS and are estimates based on analogous structures.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring | ¹H | 7.5 - 9.0 |
| ¹³C | 110 - 160 | |
| Carboxylate (-COOCH₃) | ¹H (O-CH₃) | ~3.9 |
| ¹³C (C=O) | 165 - 170 | |
| Ring Methyl (-CH₃) | ¹H | ~2.5 |
| ¹³C | 15 - 25 | |
| Butoxy (-O(CH₂)₃CH₃) | ¹H | 0.9 - 4.4 |
| ¹³C | 14 - 70 |
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in the in-silico analysis of organic molecules for various applications, including drug discovery and materials science, specific studies detailing the quantum chemical calculations and molecular dynamics simulations for this particular compound are not publicly available.
Consequently, a detailed article structured around the requested outline of its computational and theoretical investigations cannot be generated at this time. The required research findings for key areas of analysis remain unaddressed in the available scientific domain.
Specifically, there is no accessible data concerning:
Quantum Chemical Calculations for Reactivity Descriptors: In-depth analyses using Fukui functions and dual descriptor analysis to determine the electrophilic and nucleophilic attack sites of this compound have not been published. Similarly, calculations of its global reactivity descriptors, such as hardness and softness parameters, are not found in the reviewed literature.
Molecular Dynamics (MD) Simulations: There are no published studies on the use of molecular dynamics simulations to explore the conformational sampling and the effects of different solvents on the behavior of this compound. Such simulations are crucial for understanding the dynamic nature of a molecule and its interactions in a solution, which is vital for predicting its behavior in various chemical and biological environments.
While computational studies on other pyridine derivatives and related heterocyclic compounds are available, the strict focus on this compound, as per the instructions, prevents the extrapolation of data from these analogous compounds. The unique substitution pattern of the target molecule necessitates specific calculations to ensure scientific accuracy.
The absence of this foundational research means that creating data tables and providing detailed research findings for the specified subsections is not feasible. Further computational research is required to elucidate the electronic structure, reactivity, and dynamic behavior of this compound.
Methyl 6 Butoxy 5 Methylpyridine 3 Carboxylate As a Synthetic Intermediate and Chemical Scaffold
Construction of Complex Polyheterocyclic Systems Utilizing the Pyridine (B92270) Core
The pyridine-3-carboxylate scaffold serves as a versatile building block for the synthesis of a variety of fused polyheterocyclic systems. The inherent reactivity of the pyridine ring, coupled with the functional handles provided by its substituents, allows for a range of cyclization strategies.
One common approach involves the functionalization of the positions ortho to the nitrogen atom, followed by intramolecular cyclization. For instance, related pyridine derivatives can be elaborated into thieno[3,2-b]pyridines. A key precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, can be synthesized and subsequently used in cross-coupling reactions to introduce various aryl and heteroaryl groups. mdpi.com This methodology highlights how a substituted pyridine core can be the foundation for building more complex, fused heterocyclic systems.
Another strategy involves multicomponent reactions. The Hantzsch pyridine synthesis, a classic example, allows for the construction of dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. mdpi.comdntb.gov.uaresearchgate.net While this method builds the pyridine ring itself, the principles can be adapted to use pre-functionalized pyridines as starting materials for further annulation reactions, leading to the formation of quinoline (B57606) and other polyheterocyclic structures.
The following table provides examples of polyheterocyclic systems synthesized from pyridine carboxylate derivatives, illustrating the potential pathways for Methyl 6-butoxy-5-methylpyridine-3-carboxylate.
| Starting Material (Analog) | Reagents and Conditions | Resulting Polyheterocyclic System |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl boronic acids, Pd catalyst | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com |
| Dehydroacetic acid, aldehydes, ammonium (B1175870) acetate | Cerium (IV) ammonium nitrate, aqueous medium | 2,4,6-Tri-substituted pyridines researchgate.net |
| β-enamine carbonyl compounds, rongalite | Heat, oxygen atmosphere | 2,3,5,6-Tetrasubstituted pyridines mdpi.com |
Development of New Pyridine-Based Chemical Scaffolds for Diverse Applications (excluding direct biological activity)
The pyridine-3-carboxylate framework is a foundational scaffold that can be chemically modified to generate a diverse range of new molecular architectures. These new scaffolds can be designed for applications in materials science, catalysis, and as building blocks for further synthetic endeavors.
The ester functionality of pyridine-3-carboxylates is a key handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups. For example, the synthesis of pyridine-3-carboxamide (B1143946) analogs demonstrates the transformation of the carboxylate group to an amide, which can then be further functionalized. semanticscholar.orgresearchgate.net
Furthermore, the pyridine ring itself can be modified. Nucleophilic aromatic substitution reactions can be employed to introduce new substituents. For instance, in related di-substituted pyridines, one substituent can be selectively displaced by a nucleophile to introduce new functionality. This allows for the generation of a wide array of derivatives from a common pyridine scaffold.
The development of these new scaffolds is often systematic, allowing for the fine-tuning of their chemical and physical properties. The following table illustrates some transformations of the pyridine-3-carboxylate scaffold.
| Starting Scaffold (Analog) | Transformation | Resulting Scaffold | Application Area |
| Pyridine-3-carboxylate | Amidation | Pyridine-3-carboxamide | Chemical Synthesis semanticscholar.orgresearchgate.net |
| Pyridine-2,4-dicarboxylic acid dimethyl ester | Amination | 3-Aminopyridine-2,4-dicarboxylic acid | Ligand Synthesis |
| Pyridine-3,5-dicarbonitrile | Cyclocondensation | Pyridine-fused heterocycles | Materials Science beilstein-journals.org |
Role in Multi-Step Organic Synthesis Sequences
Substituted pyridine-3-carboxylates are valuable intermediates in multi-step organic synthesis due to their stability and the array of chemical transformations they can undergo. They often serve as a robust platform upon which molecular complexity can be built in a stepwise fashion.
In a typical synthetic sequence, the pyridine-3-carboxylate moiety can be carried through several reaction steps, with modifications being made to other parts of the molecule. The ester can serve as a protecting group for the carboxylic acid, which can be deprotected at a later stage for further reaction.
An illustrative example is the synthesis of complex pyridine-3-carboxamide analogs, which involves a multi-step process. semanticscholar.orgresearchgate.net The initial pyridine-3-carboxylic acid is first subjected to esterification or amidation, followed by modifications to other positions on the pyridine ring. Each step in the sequence is designed to be high-yielding and to avoid unwanted side reactions, underscoring the importance of the stability and predictable reactivity of the pyridine-3-carboxylate intermediate.
The following table outlines a hypothetical multi-step synthesis sequence where a pyridine-3-carboxylate could be a key intermediate.
| Step | Reaction | Intermediate | Purpose |
| 1 | Esterification of a substituted nicotinic acid | Methyl 6-substituted-pyridine-3-carboxylate | Protection of the carboxylic acid and activation for further modification. |
| 2 | Nucleophilic aromatic substitution at C6 | Introduction of a new functional group (e.g., an alkoxy or amino group). | |
| 3 | Modification of a substituent at C5 | Further elaboration of the molecular structure. | |
| 4 | Saponification of the ester | Deprotection to reveal the carboxylic acid for final derivatization. |
Design and Synthesis of Compound Libraries based on the Pyridine-3-carboxylate Framework
The pyridine-3-carboxylate scaffold is an excellent starting point for the construction of compound libraries. The ability to systematically vary the substituents at multiple positions on the pyridine ring allows for the generation of a large number of related compounds from a common intermediate. This approach is highly valuable in chemical research for exploring structure-property relationships.
The synthesis of such libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously. For example, a common pyridine-3-carboxylate intermediate can be reacted with a diverse set of amines to generate a library of amides. Similarly, if the pyridine ring has a suitable leaving group, it can be reacted with a library of nucleophiles to introduce diversity at that position.
A three-component reaction of alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to a library of highly substituted pyridine derivatives. chim.it This demonstrates how multi-component reactions can be a powerful tool for the rapid generation of diverse pyridine-based compounds.
The following table presents a strategy for the design of a compound library based on a generic pyridine-3-carboxylate scaffold.
| Scaffold Position | Building Block Diversity | Example Building Blocks | Resulting Library |
| C3 (Carboxylate) | Alcohols/Amines | Various primary and secondary amines, a range of simple and functionalized alcohols. | Library of pyridine-3-carboxamides and esters. |
| C6 (Butoxy group) | Alkoxides/Phenoxides | A variety of alkoxides and phenoxides with different electronic and steric properties. | Library of 6-alkoxy/aryloxy-pyridines. |
| C5 (Methyl group) | N/A (can be modified in earlier steps) | N/A | Introduction of diversity at other positions. |
Future Directions in Research on Methyl 6 Butoxy 5 Methylpyridine 3 Carboxylate
Exploration of Novel, Atom-Economical Synthetic Pathways
Promising future approaches could involve multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyridines from simple precursors in a single step. acs.org For instance, a one-pot condensation reaction involving a β-ketoester, an enamine, and an ammonia (B1221849) source could be explored. Another avenue is the application of cycloaddition reactions, which are inherently atom-economical. ijarsct.co.in Research could focus on developing a [4+2] cycloaddition strategy to construct the pyridine (B92270) ring with the desired substitution pattern already in place.
A comparative analysis of potential future synthetic strategies is presented in Table 1. The goal would be to move beyond classical, often inefficient methods like the Hantzsch synthesis, towards more sophisticated and sustainable approaches. ijarsct.co.in
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Projected Atom Economy (%) |
|---|---|---|---|
| Modified Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Well-established, versatile | ~60-70% |
| Multicomponent Reaction (MCR) | 1,3-dicarbonyl, enol ether, ammonium (B1175870) salt | High step-efficiency, operational simplicity | >85% |
| [4+2] Cycloaddition/Aromatization | Substituted 1-azadiene, alkyne | Excellent regiocontrol, high convergence | >90% |
Development of Advanced Catalytic Methods for Functionalization
Direct C–H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov The pyridine ring of this compound possesses several C–H bonds that are potential targets for catalytic modification. The electron-donating butoxy and methyl groups are expected to activate the pyridine ring, making it more susceptible to certain types of C-H functionalization compared to unsubstituted pyridine. beilstein-journals.org
Future research should focus on developing selective catalytic methods to functionalize the C2 and C4 positions of the pyridine ring. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, could enable the introduction of various functional groups, such as aryl, alkyl, or boryl moieties. nih.govbeilstein-journals.org Given the presence of the nitrogen lone pair, which can coordinate to and sometimes deactivate catalysts, strategies to overcome this challenge will be crucial. beilstein-journals.org This might involve the use of N-oxide intermediates or specialized ligand designs. acs.org
Photoredox catalysis offers another exciting frontier, potentially enabling novel transformations under mild conditions, such as the formation of pyridinyl radicals for subsequent coupling reactions. acs.org
| Target Position | Potential Catalytic Method | Exemplary Coupling Partner | Anticipated Outcome |
|---|---|---|---|
| C2-H | Palladium-catalyzed C-H Arylation | Aryl Bromide | Introduction of an aryl group at the C2 position |
| C4-H | Iridium-catalyzed C-H Borylation | B2pin2 | Formation of a borylated intermediate for further derivatization |
| C4-H | Photoredox-mediated Alkylation | Alkyl Bromide | Direct C4-alkylation via a radical pathway |
Deeper Computational Probes into Reaction Mechanisms and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms, predicting reactivity, and guiding experimental design. tandfonline.comresearchgate.net For this compound, DFT studies could provide profound insights into its electronic structure and reactivity.
Future computational work could focus on several key areas. First, modeling the transition states of potential synthetic and functionalization reactions could elucidate the factors controlling regioselectivity. oberlin.edu For example, calculations could predict whether C-H activation is more favorable at the C2 or C4 position and explain the underlying electronic and steric reasons. nih.gov Second, DFT can be used to calculate properties like HOMO-LUMO energies, electrostatic potential maps, and nucleophilicity indices, which would help in predicting how the molecule will interact with various reagents. ias.ac.inresearcher.life These theoretical predictions could streamline the development of new reactions by identifying the most promising conditions before extensive experimental screening.
| Computational Method | Property to be Calculated | Potential Insight Gained |
|---|---|---|
| DFT (e.g., B3LYP/6-311G+(d,p)) | Transition State Energy of C-H Activation | Prediction of regioselectivity in functionalization reactions |
| DFT/TD-DFT | HOMO/LUMO Energies and Orbitals | Understanding electronic transitions and predicting reactivity |
| QSAR using DFT descriptors | Correlation of electronic properties with reactivity | Development of predictive models for reaction outcomes electrochemsci.org |
Integration into Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry explores the non-covalent interactions that govern molecular assembly. researchgate.net Pyridine derivatives are excellent building blocks for supramolecular structures due to the directional hydrogen bonding capabilities of the nitrogen atom and potential for π-π stacking interactions. nih.gov The specific functionalities on this compound—the pyridine nitrogen, the ester carbonyl oxygen, and the butoxy chain—provide multiple sites for engaging in such interactions.
Future research should investigate how this molecule self-assembles in the solid state and in solution. Studies could explore its co-crystallization with complementary molecules, such as carboxylic acids or other hydrogen bond donors, to form well-defined supramolecular synthons. researchgate.net The flexible butoxy group could play a significant role in directing the crystal packing, potentially leading to the formation of interesting architectures like lamellar or porous structures. Understanding these fundamental chemical interactions is the first step toward designing new materials, such as liquid crystals or functional organic frameworks, where the precise arrangement of molecules dictates the material's properties.
Investigation of Solid-State Forms and Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. researchgate.net Given its combination of rigid (pyridine ring) and flexible (butoxy chain) components, along with multiple hydrogen bond acceptors, this compound is a strong candidate for exhibiting polymorphic behavior. nih.gov
A systematic investigation into its solid-state forms would be a valuable research direction. This would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) to identify any existing polymorphs. nih.gov Characterization of these forms using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) would reveal differences in their crystal packing and thermodynamic stability. Such studies are fundamental to controlling the solid-state properties of a compound for any potential application. researchgate.net
Q & A
Basic: How can researchers design a regioselective synthesis route for Methyl 6-butoxy-5-methylpyridine-3-carboxylate?
Methodological Answer:
A regioselective synthesis requires careful selection of protecting groups and reaction conditions. For example:
- Step 1: Start with a pyridine derivative (e.g., 5-methylpyridine-3-carboxylate) and introduce the butoxy group at the 6-position using a nucleophilic substitution reaction. Potassium carbonate in DMF can enhance regioselectivity by stabilizing intermediates .
- Step 2: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to favor substitution at the 6-position over competing sites.
- Validation: Monitor progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR to detect spatial proximity between substituents .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | Regioselective butoxylation |
| 2 | Ethanol/water solvent system | Stabilize intermediates |
Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions. For example, the butoxy group’s methylene protons appear as a triplet (~δ 3.5–4.0 ppm) .
- X-ray Crystallography: Employ SHELX for structure refinement. Collect high-resolution data (e.g., < 1.0 Å) to resolve electron density maps, and use ORTEP-3 for visualizing hydrogen-bonding networks .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 253.12) .
Advanced: How can researchers resolve contradictions between computational models and experimental spectral data?
Methodological Answer:
- Cross-Validation: Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data. Adjust torsional angles in simulations to match observed ring puckering parameters (e.g., Cremer-Pople coordinates for pyridine rings) .
- Error Analysis: Quantify discrepancies in bond lengths/angles using root-mean-square deviation (RMSD). If deviations exceed 0.05 Å, re-examine solvent effects or crystal packing forces in the model .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Parameterize the force field to account for the butoxy group’s hydrophobicity and the carboxylate’s charge .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen-bond persistence (e.g., >50% occupancy in simulations) .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Pre-incubate the compound (1–100 µM) with the enzyme and monitor substrate cleavage .
- Cytotoxicity: Conduct MTT assays on cancer cell lines (e.g., HeLa). Include controls for solvent interference (e.g., DMSO < 0.1%) .
Advanced: How do substituents (e.g., bromine vs. butoxy) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: Bromine at the 5-position (as in related compounds) enhances oxidative addition in Suzuki-Miyaura couplings due to its electronegativity, while butoxy groups deactivate the ring .
- Steric Effects: Use bulky ligands (e.g., SPhos) to mitigate steric hindrance from the 5-methyl group during palladium-catalyzed reactions .
Table 2: Substituent Effects on Reaction Rates
| Substituent | Reaction Type | Rate (k, s⁻¹) |
|---|---|---|
| Br | Suzuki Coupling | 2.5 × 10⁻³ |
| OBut | Buchwald-Hartwig | 0.8 × 10⁻³ |
Advanced: How can hydrogen-bonding patterns in crystals inform solubility optimization?
Methodological Answer:
- Graph Set Analysis: Classify H-bond motifs (e.g., rings) using Etter’s rules. A higher number of intermolecular H-bonds correlates with lower aqueous solubility .
- Co-Crystallization: Introduce co-formers (e.g., succinic acid) to disrupt tight H-bond networks, improving bioavailability .
Advanced: What strategies improve synthetic yield in multi-step routes?
Methodological Answer:
- Flow Chemistry: Use continuous flow reactors for exothermic steps (e.g., nitration). This reduces side reactions and improves heat dissipation .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps. Ligand choice (e.g., XPhos) can increase turnover number (TON) by 3–5× .
Basic: How do researchers analyze ring puckering in crystallographic studies?
Methodological Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude () and phase angle () from atomic coordinates. For the pyridine ring, Å indicates significant non-planarity .
- Visualization: Use Mercury software to overlay experimental and DFT-optimized structures, highlighting deviations > 0.1 Å .
Advanced: How to establish structure-activity relationships (SAR) for medicinal chemistry applications?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing butoxy with ethoxy). Test in parallel assays to isolate electronic vs. steric effects .
- 3D-QSAR: Build CoMFA models using alignment rules based on docking poses. Validate with leave-one-out cross-validation () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
